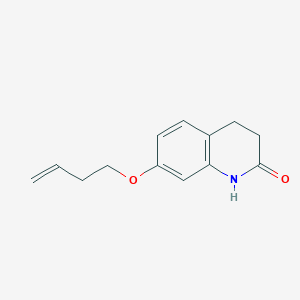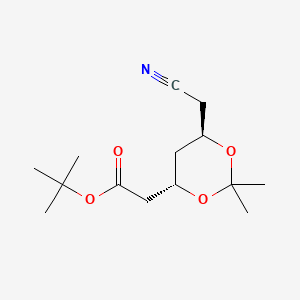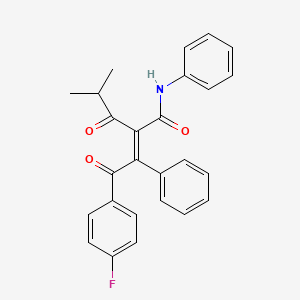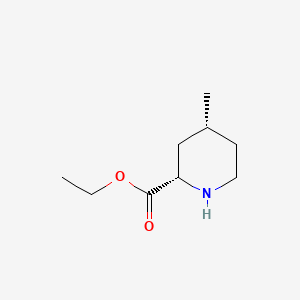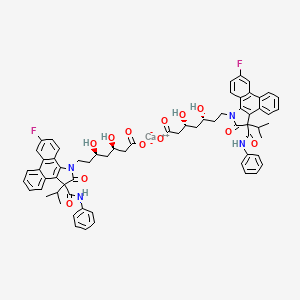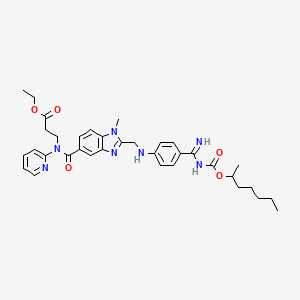
5AY9ACC38V
描述
Dabigatran Impurity E is a byproduct formed during the synthesis of Dabigatran Etexilate, an anticoagulant drug. Dabigatran Etexilate is a prodrug that is converted into Dabigatran, a direct thrombin inhibitor, after oral administration. This impurity is significant in pharmaceutical analysis as it can affect the purity and efficacy of the final drug product .
科学研究应用
Dabigatran Impurity E is primarily used in pharmaceutical research to ensure the purity and efficacy of Dabigatran Etexilate. It is also used in the development of analytical methods for the detection and quantification of impurities in drug substances and products . Additionally, it plays a role in the study of drug metabolism and pharmacokinetics, helping researchers understand how the drug and its impurities are processed in the body .
作用机制
Target of Action
Dabigatran Impurity E is a known impurity of Dabigatran , which is a direct thrombin inhibitor . Thrombin is a plasma serine protease that plays a central role in coagulation and hemostasis . By inhibiting thrombin, Dabigatran prevents blood clot formation .
Mode of Action
Dabigatran, the active metabolite of Dabigatran Impurity E, is a potent, non-peptidic small molecule that specifically and reversibly inhibits both free and clot-bound thrombin by binding to the active site of the thrombin molecule . This interaction prevents thrombin from converting fibrinogen into fibrin, the main substance that forms clots .
Biochemical Pathways
The inhibition of thrombin by Dabigatran disrupts the coagulation cascade, preventing the formation of fibrin clots . This action affects both the intrinsic and extrinsic pathways of blood coagulation, ultimately preventing the formation of a stable fibrin clot .
Pharmacokinetics
Dabigatran has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for routine coagulation monitoring . In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .
Result of Action
The primary result of Dabigatran’s action is the prevention of blood clot formation . This makes it effective in reducing the risk of stroke and blood clots in people who have a medical condition called atrial fibrillation . It is also used to treat blood clots in the veins of legs (deep vein thrombosis) or lungs (pulmonary embolism) and to reduce the risk of them occurring again after initial treatment is completed .
Action Environment
The action of Dabigatran can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the stomach, although it has been found to have no interactions with food . Renal function is a significant factor in the clearance of Dabigatran, with impaired renal function leading to increased plasma concentrations of the drug . Therefore, the patient’s renal function and dietary habits can influence the efficacy and stability of Dabigatran’s action.
生化分析
Biochemical Properties
Dabigatran Impurity E, like Dabigatran, is likely to interact with various biomolecules in the body. Dabigatran itself is known to be a potent, competitive, and reversible inhibitor of thrombin, a key enzyme in the coagulation cascade
Cellular Effects
Dabigatran has been shown to inhibit thrombin-induced platelet aggregation . It is possible that Dabigatran Impurity E may have similar effects on cells, influencing cell function and potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Dabigatran Impurity E is not well-defined. Dabigatran, the parent compound, works by binding to the active site of the thrombin molecule, thereby inhibiting both free and clot-bound thrombin . If Dabigatran Impurity E shares a similar structure to Dabigatran, it may exert its effects through a similar mechanism, including potential binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
Studies on Dabigatran have shown that it may undergo degradation, leading to drug activity loss or the occurrence of adverse effects associated with degradation products . Similar temporal effects could potentially be observed with Dabigatran Impurity E.
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of Dabigatran Impurity E in animal models. Studies on Dabigatran have shown that it has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for routine coagulation monitoring
Metabolic Pathways
Dabigatran is not metabolized by cytochrome P450 isoenzymes, which suggests a low potential for drug-drug interactions . If Dabigatran Impurity E shares similar properties, it may also be involved in metabolic pathways that do not involve cytochrome P450 enzymes.
Transport and Distribution
Dabigatran is known to have a volume of distribution of 50–70 L in humans, with clearance predominantly occurring via renal excretion of unchanged drug . If Dabigatran Impurity E shares similar properties, it may also be transported and distributed in a similar manner.
准备方法
The synthesis of Dabigatran Impurity E involves several steps, including the use of specific reagents and reaction conditions. One of the key intermediates in the synthesis is amidine, which is prepared using a Pinner reaction. This intermediate undergoes nucleophilic substitution with n-hexyl-4-nitrophenyl carbonate to form the Dabigatran base, which is then converted to its mesylate salt using methane sulfonic acid . The overall yield of this process is approximately 66% over three steps .
化学反应分析
Dabigatran Impurity E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Dabigatran Impurity E can be compared with other impurities formed during the synthesis of Dabigatran Etexilate, such as:
- Dabigatran Impurity A
- Dabigatran Impurity B
- Dabigatran Impurity C
- N-Nitroso Dabigatran Etexilate Impurity
Each of these impurities has unique chemical structures and properties, which can influence the overall quality of the drug product. Dabigatran Impurity E is unique in its formation process and the specific reactions it undergoes .
属性
IUPAC Name |
ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N7O5/c1-5-7-8-11-24(3)47-35(45)40-33(36)25-13-16-27(17-14-25)38-23-31-39-28-22-26(15-18-29(28)41(31)4)34(44)42(21-19-32(43)46-6-2)30-12-9-10-20-37-30/h9-10,12-18,20,22,24,38H,5-8,11,19,21,23H2,1-4H3,(H2,36,40,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKCTVSOSHEUDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)OC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610758-21-8 | |
| Record name | N-((2-(((4-(Imino((((1-methylhexyl)oxy)carbonyl)amino)methyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-beta-alanine ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610758218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[[2-[[[4-[Imino[[[(1-methylhexyl)oxy]carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine ethyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AY9ACC38V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


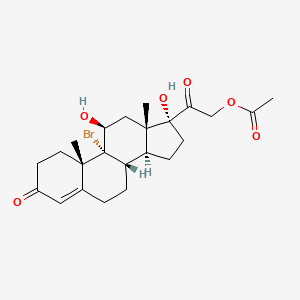
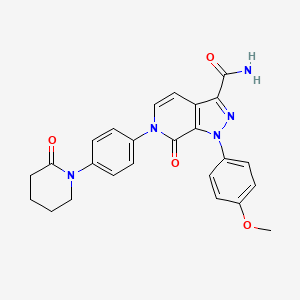
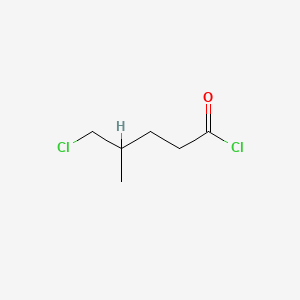
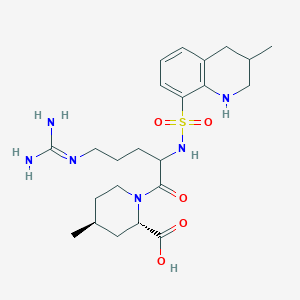
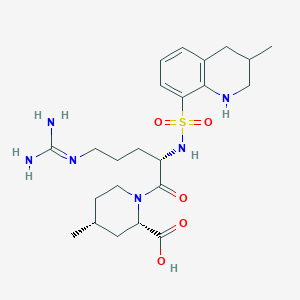
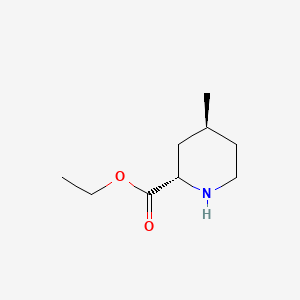
![methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B601584.png)
